This compound falls under the category of aromatic amines, specifically those containing diamine functionalities. It is often studied for its role in drug development and as a model compound in biochemical research.
The synthesis of 2-N-[2-(2-Aminoanilino)ethyl]benzene-1,2-diamine can be achieved through several methods, primarily focusing on the coupling of appropriate amine precursors. One common approach involves the following steps:
The molecular structure of 2-N-[2-(2-Aminoanilino)ethyl]benzene-1,2-diamine features:
The structural representation can be summarized by its canonical SMILES notation: C1=CC=C(C(=C1)N)NCCNC2=CC=CC=C2N. This notation reflects the arrangement of atoms and bonds within the molecule.
The chemical reactivity of 2-N-[2-(2-Aminoanilino)ethyl]benzene-1,2-diamine includes:
These reactions are crucial for its application in synthesizing various derivatives that may exhibit enhanced biological activity or improved material properties .
The mechanism of action for compounds like 2-N-[2-(2-Aminoanilino)ethyl]benzene-1,2-diamine often involves:
Studies indicate that compounds with similar structures exhibit cytotoxicity against certain cancer cell lines, suggesting potential applications in cancer therapy .
The physical properties of 2-N-[2-(2-Aminoanilino)ethyl]benzene-1,2-diamine include:
Chemical properties include:
The applications of 2-N-[2-(2-Aminoanilino)ethyl]benzene-1,2-diamine are diverse:
The compound is systematically named 2-N-[2-(2-Aminoanilino)ethyl]benzene-1,2-diamine, reflecting its core benzene ring with adjacent amine groups (ortho-diamine) and an ethylenediamine-derived side chain terminating in an additional aromatic amine. Its molecular formula is C₁₄H₁₈N₄ (molecular weight: 242.32 g/mol), as confirmed by PubChem and chemical supplier databases [3]. The IUPAC name adheres to substitutive nomenclature rules:
Synonyms include:
Table 1: Nomenclature and Identifiers
| Property | Value |
|---|---|
| CAS Registry Number | 16825-43-7 |
| Preferred IUPAC Name | 2-N-[2-(2-Aminoanilino)ethyl]benzene-1,2-diamine |
| Molecular Formula | C₁₄H₁₈N₄ |
| Other Common Names | N,N′-Bis(2-aminophenyl)ethylenediamine; OR1971 |
This molecule features:
Mass Spectrometry (MS):
Infrared Spectroscopy (IR):
Characteristic absorptions include:
Nuclear Magnetic Resonance (NMR):
Key signals (predicted based on structural analogs):
Table 2: Spectroscopic and Computational Descriptors
| Property | Value/Characteristics |
|---|---|
| Topological Polar Surface Area (TPSA) | 76.1 Ų |
| Hydrogen Bond Donors | 4 (primary/secondary amines) |
| Rotatable Bonds | 5 (ethylenediamine chain + aryl-N bonds) |
| LogP (XLogP3) | 2.2 (moderate lipophilicity) |
| UV-Vis Absorbance | λₘₐₓ ~290 nm (π→π* transition in aryl amines) |
UV-Vis Spectroscopy:
The compound exhibits absorption maxima near 290 nm due to π→π* transitions in the conjugated aryl-amine systems [3].
While experimental crystallographic data for this specific compound is absent in the provided sources, computational models reveal:
The conformational dynamics are influenced by steric interactions between ortho-substituted aromatic rings and electronic effects from amine lone pairs, as seen in structurally similar N,N′-diaryl ethylenediamines [4] [9].
CAS No.: 112514-54-2
CAS No.: 110075-07-5
CAS No.: 154933-56-9
CAS No.:
CAS No.: 91698-30-5
CAS No.: